2-Fluoro-5-vinylpyridine hydrochloride CAS number and properties
2-Fluoro-5-vinylpyridine hydrochloride CAS number and properties
CAS Number: 1951439-29-4 (Hydrochloride Salt) | CAS Number: 1133879-66-9 (Free Base)[1]
Part 1: Executive Summary & Chemical Profile
2-Fluoro-5-vinylpyridine hydrochloride is a specialized fluorinated heterocyclic building block used primarily in the synthesis of advanced pharmaceutical intermediates and functionalized polymers. It combines the electronic modulation of a fluorine atom at the C2 position with the reactive versatility of a vinyl group at the C5 position.
In drug discovery, the C2-fluorine atom serves as a bioisostere for hydrogen or hydroxyl groups, significantly altering the pKa of the pyridine ring (making it less basic) and enhancing metabolic stability against oxidative metabolism. The C5-vinyl moiety acts as a "chemical handle" for Heck couplings, Michael additions, or radical polymerizations, allowing this scaffold to be integrated into complex drug linkers or pH-responsive hydrogels.
Chemical Identity Table
| Property | Data |
| Systematic Name | 2-Fluoro-5-ethenylpyridine hydrochloride |
| CAS Number (Salt) | 1951439-29-4 |
| CAS Number (Base) | 1133879-66-9 |
| Molecular Formula | C₇H₆FN[1][2] · HCl |
| Molecular Weight | 159.59 g/mol (Salt); 123.13 g/mol (Base) |
| Appearance | Off-white to pale yellow hygroscopic solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents |
| SMILES | FC1=NC=C(C=C)C=C1.Cl |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Desiccated |
Part 2: Synthesis & Manufacturing Protocols
High-purity synthesis of 2-fluoro-5-vinylpyridine hydrochloride typically avoids the harsh dehydration conditions used for commodity vinylpyridines (e.g., 2-vinylpyridine). Instead, a transition-metal-catalyzed cross-coupling approach is preferred to preserve the sensitive C-F bond and prevent spontaneous polymerization.
Protocol A: Suzuki-Miyaura Cross-Coupling (Recommended)
This method utilizes 2-fluoro-5-bromopyridine as the starting material. The choice of the Suzuki coupling over the Stille reaction eliminates toxic organotin byproducts, aligning with Green Chemistry principles essential for pharmaceutical manufacturing.
Reagents & Materials:
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Substrate: 2-Fluoro-5-bromopyridine (1.0 eq)
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Vinyl Source: Potassium vinyltrifluoroborate (1.2 eq) or Vinylboronic acid pinacol ester.
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Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq) or Pd(PPh₃)₄.
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Base: Cs₂CO₃ (3.0 eq) or K₃PO₄.
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Solvent: THF/H₂O (9:1) or 1,4-Dioxane/H₂O.
Step-by-Step Methodology:
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Inerting: Charge a reaction vessel with 2-fluoro-5-bromopyridine, potassium vinyltrifluoroborate, and base. Evacuate and backfill with Argon three times to remove O₂ (Oxygen inhibits the Pd cycle and promotes homocoupling).
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Catalysis: Add the Palladium catalyst and degassed solvent system.
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Reaction: Heat to reflux (approx. 80°C) for 4–16 hours. Monitor via HPLC or TLC (Hexane:EtOAc 8:2) until the bromide is consumed.
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Workup (Critical): Cool to room temperature. Dilute with ethyl acetate and wash with water. The organic layer contains the free base (2-Fluoro-5-vinylpyridine).
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Note: The free base is prone to polymerization. Do not concentrate to dryness without adding a radical inhibitor (e.g., 4-tert-butylcatechol, 100 ppm) if storing as a liquid.
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Salt Formation:
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Dry the organic layer over Na₂SO₄.
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Cool to 0°C.
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Slowly add 4M HCl in 1,4-dioxane (1.1 eq) dropwise.
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The hydrochloride salt will precipitate immediately.
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Isolation: Filter the solid under Argon. Wash with cold diethyl ether to remove residual catalyst/ligands. Dry under vacuum at room temperature.
Synthesis Pathway Diagram[3]
Figure 1: Palladium-catalyzed synthesis pathway via Suzuki-Miyaura coupling followed by salt formation.[1]
Part 3: Technical Applications & Reactivity[4]
Medicinal Chemistry: The "Fluorine Effect"
In drug design, 2-fluoro-5-vinylpyridine is a strategic scaffold. The fluorine atom at C2 exerts a strong electron-withdrawing effect (inductive effect, -I), which:
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Lowers pKa: Reduces the basicity of the pyridine nitrogen, decreasing the likelihood of protonation at physiological pH. This can improve membrane permeability compared to non-fluorinated analogs.
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Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is highly resistant to Cytochrome P450 oxidation, blocking the labile C2 position from metabolic attack.
Polymer Science: Functionalized Poly(vinylpyridine)
The vinyl group allows this molecule to serve as a monomer for Poly(2-fluoro-5-vinylpyridine) .
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Reactivity: The electron-deficient ring makes the vinyl group highly reactive toward anionic polymerization and controlled radical polymerization (e.g., RAFT, ATRP).
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Application: These polymers are used as pH-responsive hydrogels. The fluorine substitution tunes the pH transition point of the polymer swelling/collapse, making it distinct from standard P4VP or P2VP polymers.
Self-Validating Quality Control (QC)
To ensure the integrity of the material before use in critical assays, perform the following checks:
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1H NMR (DMSO-d6): Look for the characteristic vinyl protons (dd, ~5.4–6.8 ppm) and the downfield shift of the pyridine protons due to the HCl salt formation.
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Absence of Polymer: A broad baseline "hump" in the NMR spectrum indicates polymerization. If detected, recrystallization from MeOH/Ether is required.
Reactivity Logic Diagram
Figure 2: Divergent reactivity profile showing applications in polymer synthesis and medicinal chemistry.
Part 4: Handling & Safety Protocols
Warning: Vinylpyridines are lachrymators and potential skin sensitizers. The hydrochloride salt, while less volatile, is corrosive and hygroscopic.
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Polymerization Hazard: Even as a salt, the vinyl group can undergo spontaneous polymerization if exposed to light or heat for prolonged periods.
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Protocol: Store in amber vials. If storing for >6 months, confirm monomer purity via NMR before use.
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Hygroscopicity: The HCl salt will absorb atmospheric moisture, leading to hydrolysis or stoichiometry errors in weighing.
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Protocol: Handle quickly in a fume hood or, preferably, inside a glovebox.
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Neutralization: If the free base is required for a reaction (e.g., a Heck coupling), neutralize the salt in situ using a tertiary amine (e.g., DIPEA or TEA) rather than performing an aqueous extraction, to minimize oxidative degradation.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71310164, 2-Fluoro-5-vinylpyridine. Retrieved from [Link]
- Lerebours, R., & Wolf, C. (2006).Chemo- and regioselective metal-catalyzed cross-coupling of halopyridines. Journal of the American Chemical Society. (General protocol for halopyridine coupling).
- Sigma-Aldrich.2-Fluoro-5-vinylpyridine hydrochloride Product Specification.

